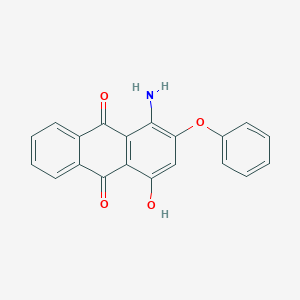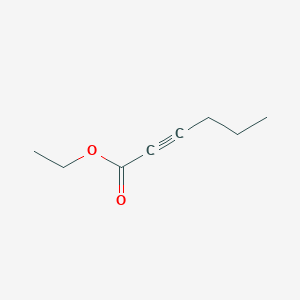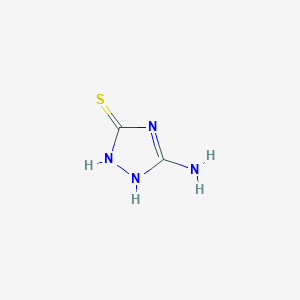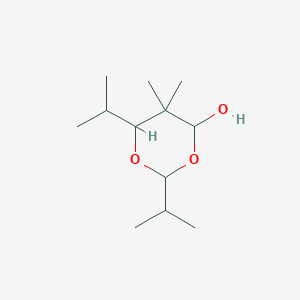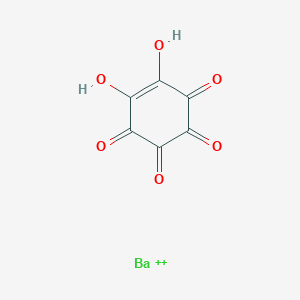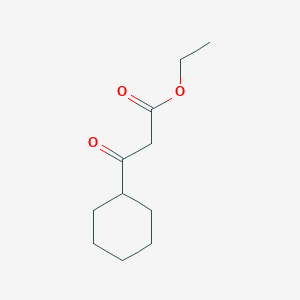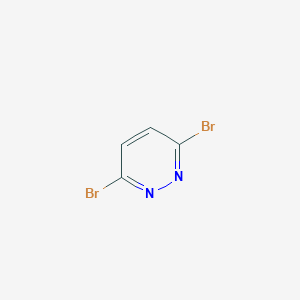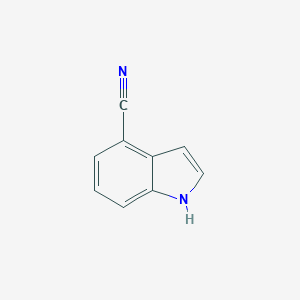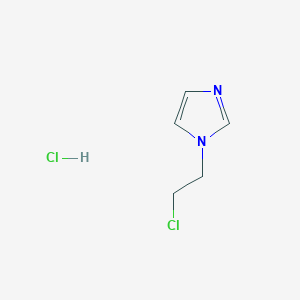
1-(2-chloroethyl)-1H-imidazole hydrochloride
Übersicht
Beschreibung
The compound "1-(2-chloroethyl)-1H-imidazole hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals and as intermediates in chemical syntheses. Although the provided papers do not directly discuss "1-(2-chloroethyl)-1H-imidazole hydrochloride," they do provide insights into the synthesis, structure, and properties of related imidazole compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of imidazole derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of 1-(2-chloroethyl)-2-imidazolidinone was achieved using urea and N-(hydroxyethyl)ethylenediamine through condensation and chlorination reactions, with a high yield of 91.5% . Similarly, imidazole-1-sulfonyl azide hydrochloride was synthesized from inexpensive materials in a one-pot reaction, demonstrating the versatility of imidazole chemistry . These methods suggest that the synthesis of "1-(2-chloroethyl)-1H-imidazole hydrochloride" could also be performed through related pathways, potentially involving chlorination steps to introduce the 2-chloroethyl group.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is influenced by the substituents attached to the imidazole ring. For example, the crystal structures of 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole were determined, showing differences in molecular geometries due to the substituents at the 1- and 4-positions of the imidazole ring . These findings highlight the importance of substituents in determining the molecular conformation and stability of imidazole derivatives, which would also apply to "1-(2-chloroethyl)-1H-imidazole hydrochloride."
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including chlorination, aminolysis, and reactions with amines. For instance, chlorination of a nitriminoimidazolidine derivative led to a mixture of products, including 1-(β-chloroethyl)-2-imidazolidone . The reactivity of imidazole compounds with amines and other nucleophiles suggests that "1-(2-chloroethyl)-1H-imidazole hydrochloride" could also participate in similar reactions, potentially leading to a range of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The presence of hydrogen bonds and other supramolecular interactions can influence the properties of these compounds, as seen in the study of hydrochloride crystals based on an imidazo[1,2-a]pyridin-2-yl radical . The antifungal properties of certain imidazole derivatives, such as 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, also demonstrate the biological relevance of these compounds . These insights suggest that "1-(2-chloroethyl)-1H-imidazole hydrochloride" would have distinct physical and chemical properties that could be explored for potential applications in pharmaceuticals or as a chemical intermediate.
Wissenschaftliche Forschungsanwendungen
Synthesis of α2-Adrenergic Agonist Medetomidine : A study describes an efficient synthesis of a related compound, 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, which is used in the preparation of the α2-adrenergic agonist medetomidine (Kudzma & Turnbull, 1991).
Antifungal Properties : Another research highlighted the synthesis and antifungal properties of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, demonstrating its high efficacy against guinea pig dermatophytosis upon topical application in cream and gel formulations (Ogata et al., 1983).
Anticonvulsant Activity : Research on 1-(naphthylalkyl)-1H-imidazoles, including compounds similar to 1-(2-chloroethyl)-1H-imidazole hydrochloride, has shown potent anticonvulsant activity. These compounds, with various functional groups, exhibit a high therapeutic index between anticonvulsant and depressant activity (Walker et al., 1981).
Cytotoxic Activity : A study characterized the cytotoxic activity of 1-chloroethyl-2-chloromethyl-2-imidazoline hydrochloride (a related compound), showing it has a cell-cycle state nonspecific cytotoxic effect and does not induce breaks in DNA macromolecules (Mircheva, 1988).
Corrosion Inhibition : Imidazole derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. The study suggests these compounds act as mixed-type inhibitors, offering significant protection against corrosion (Ouakki et al., 2019).
Wirkmechanismus
Target of Action
1-(2-chloroethyl)-1H-imidazole hydrochloride, also known as mechlorethamine, is an alkylating agent . It primarily targets DNA within cells, specifically the N7 nitrogen on the DNA base guanine . This compound is used as an antineoplastic agent in the treatment of Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This crosslinking can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
It is known that the compound interferes with dna replication and transcription, which can disrupt various cellular processes and lead to cell death .
Pharmacokinetics
They are generally metabolized in the liver and excreted in the urine
Result of Action
The primary result of the action of 1-(2-chloroethyl)-1H-imidazole hydrochloride is the death of rapidly dividing cells, such as cancer cells . This is due to the compound’s ability to crosslink DNA strands, preventing replication and leading to cell death .
Action Environment
The action, efficacy, and stability of 1-(2-chloroethyl)-1H-imidazole hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the compound’s reaction with DNA . Additionally, the compound should be stored in a well-ventilated place, kept tightly closed, and away from moisture for optimal stability
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXILQBZVZYRMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373925 | |
| Record name | 1-(2-chloroethyl)-1H-imidazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-imidazole hydrochloride | |
CAS RN |
18994-78-0 | |
| Record name | 1-(2-chloroethyl)-1H-imidazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



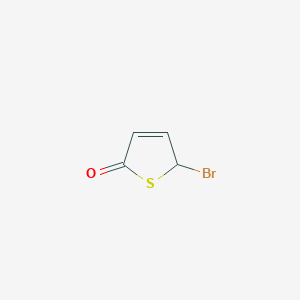
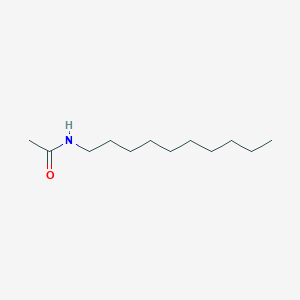
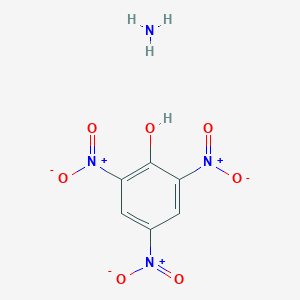
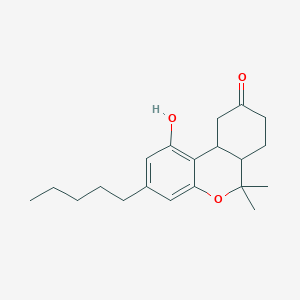
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)

